molecular formula C12H14N2O B13796685 Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-

Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-

Cat. No.: B13796685
M. Wt: 202.25 g/mol
InChI Key: UYKGOZMSPCHNQI-UHFFFAOYSA-N
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Description

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl cyanoacetate. This reaction can be carried out under solvent-free conditions or in the presence of a solvent like dimethylformamide (DMF). The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The mixture is heated to a temperature of around 70°C for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents. The reactions are typically carried out in the presence of a base like sodium ethoxide.

    Substitution Reactions: Nucleophiles such as amines and thiols are commonly used. The reactions are often conducted in polar aprotic solvents like DMF.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Heterocyclic Compounds: Condensation reactions often yield various heterocyclic compounds, which are valuable in medicinal chemistry.

    Amines: Reduction of the cyano group results in the formation of primary amines.

Scientific Research Applications

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide largely depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
  • 2-cyano-N-(2-methylphenyl)acetamide
  • 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both cyano and acetamide groups also provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C12H14N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7H2,1-2H3,(H,14,15)

InChI Key

UYKGOZMSPCHNQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC#N)C

Origin of Product

United States

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